1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-14(21)10-6-19(7-16-10)11-5-9(3-4-15-11)13-17-12(18-22-13)8-1-2-8/h3-8H,1-2H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTWAUGDIXQXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=NC=C3)N4C=C(N=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 376.4 g/mol. Its structure features multiple heterocyclic rings, including imidazole and oxadiazole moieties, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6O3 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | GTJYULTUSJXCOE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : The cyclopropyl group is introduced during the formation of the oxadiazole ring.
- Pyridine and Imidazole Coupling : The pyridine and imidazole rings are formed and subsequently coupled to yield the final product.
- Purification : Common purification methods include recrystallization or chromatography to isolate the desired compound.
Biological Activity
Research indicates that compounds containing oxadiazole and imidazole derivatives exhibit a wide range of biological activities, including:
Anticancer Activity :
Studies have shown that derivatives of oxadiazole possess significant anticancer properties. For example, one study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against various cancer cell lines including colon adenocarcinoma and lung carcinoma cells .
Antimicrobial Activity :
The compound has also been evaluated for its antimicrobial properties. A review highlighted that oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria . Specifically, compounds in this class have shown effective inhibition against strains like E. coli and S. aureus.
Enzyme Inhibition :
Research has indicated that oxadiazole derivatives can inhibit several key enzymes involved in disease processes:
- Histone Deacetylases (HDAC) : Important for cancer therapy due to their role in gene expression regulation.
- Carbonic Anhydrase (CA) : Involved in various physiological processes and targeted for treating glaucoma and other conditions .
Case Studies
-
Antitumor Activity Evaluation :
A derivative of the compound was tested against a panel of human tumor cell lines, revealing selective cytotoxicity with IC50 values as low as 1.143 µM against renal cancer cells . This suggests potential for further development as an anticancer agent. -
Antimicrobial Testing :
In vitro studies conducted on related compounds demonstrated significant antibacterial activity, with MIC values indicating effectiveness against resistant bacterial strains .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. For instance, it may modulate pathways associated with cancer cell proliferation or microbial resistance through enzyme inhibition or receptor antagonism.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing imidazole and oxadiazole groups exhibit significant antibacterial properties. In a study evaluating novel imidazole-fragment-decorated oxadiazoles, several derivatives demonstrated potent activity against virulent phytopathogenic bacteria. For instance, certain derivatives showed effective inhibition with EC50 values ranging from 5.44 to 12.85 μg/mL against Xanthomonas species .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | EC50 (μg/mL) |
|---|---|---|
| Compound A | Xoo | 7.40 |
| Compound B | Xac | 5.44 |
| Compound C | Psa | 12.85 |
Antifungal Properties
The oxadiazole moiety is also known for its antifungal activity. Compounds similar to 1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid have been evaluated for their efficacy against various fungal strains, demonstrating promising results in inhibiting fungal growth .
Anticancer Potential
Imidazole derivatives are recognized for their anticancer properties. Some studies have indicated that compounds with imidazole rings can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The incorporation of the oxadiazole unit may enhance these effects by improving solubility and bioavailability .
Anti-inflammatory Effects
Research has shown that imidazole-containing compounds can exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation . This property may open avenues for developing new therapeutic agents for inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound in various biological contexts:
- Antibacterial Evaluation : A series of novel compounds were synthesized and tested against Xanthomonas species, revealing that modifications to the imidazole and oxadiazole units significantly influenced antibacterial potency .
- Antifungal Studies : Investigations into the antifungal activity of related oxadiazole derivatives showed effective inhibition against Candida species, suggesting potential applications in treating fungal infections .
- Cancer Research : Studies focusing on the anticancer properties of imidazole derivatives indicated their potential as chemotherapeutic agents, particularly in targeting specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
